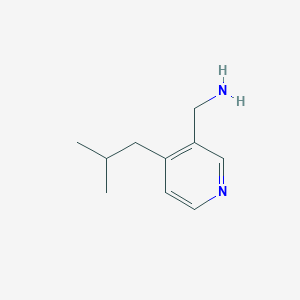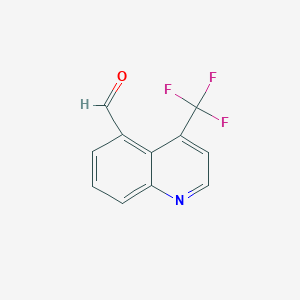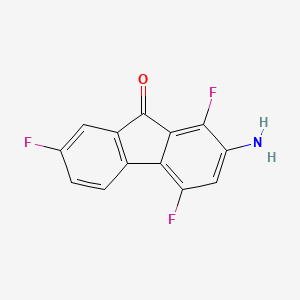
Fluoren-9-one, 2-amino-1,4,7-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-one, 2-amino-1,4,7-trifluoro- is a chemical compound with the molecular formula C13H6F3NO. It is a derivative of fluorenone, characterized by the presence of amino and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 2-amino-1,4,7-trifluoro- typically involves the introduction of amino and trifluoromethyl groups to the fluorenone core. One common method involves the reaction of fluorenone with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of Fluoren-9-one, 2-amino-1,4,7-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-one, 2-amino-1,4,7-trifluoro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with different functional groups, while substitution reactions can produce a wide range of substituted fluorenone compounds .
Scientific Research Applications
Fluoren-9-one, 2-amino-1,4,7-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorenone derivatives with biological molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Fluoren-9-one, 2-amino-1,4,7-trifluoro- involves its interaction with molecular targets and pathways. The amino and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Fluoren-9-one: The parent compound without the amino and trifluoromethyl groups.
2-Amino-9-fluorenone: A derivative with an amino group but without trifluoromethyl groups.
1,4,7-Trifluorofluorenone: A derivative with trifluoromethyl groups but without the amino group.
Uniqueness
Fluoren-9-one, 2-amino-1,4,7-trifluoro- is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
17698-84-9 |
|---|---|
Molecular Formula |
C13H6F3NO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-amino-1,4,7-trifluorofluoren-9-one |
InChI |
InChI=1S/C13H6F3NO/c14-5-1-2-6-7(3-5)13(18)11-10(6)8(15)4-9(17)12(11)16/h1-4H,17H2 |
InChI Key |
LNDJWVDZIRHOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(C(=CC(=C23)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


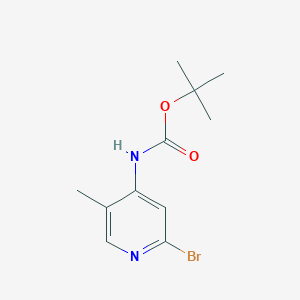
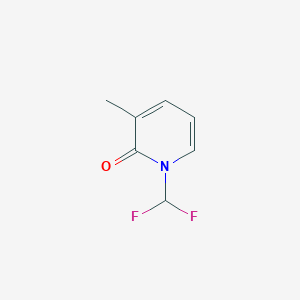
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
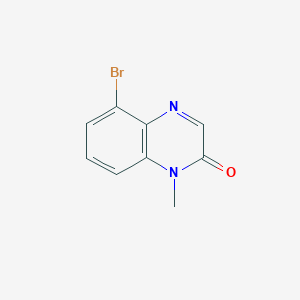
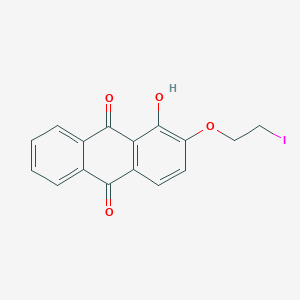

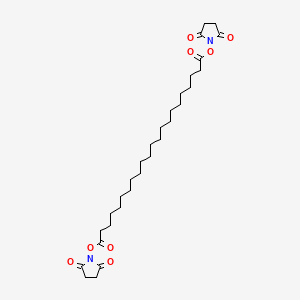
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
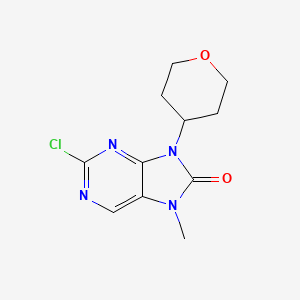
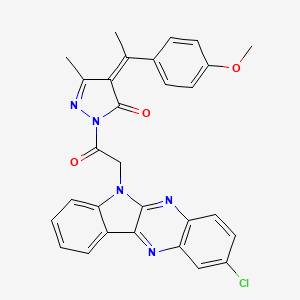
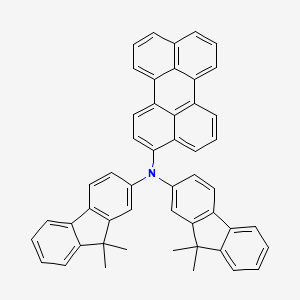
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
